REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[CH3:10][C:11]1[N:12]=[C:13]([NH:16][C:17](=O)[O:18]C2C=CC=CC=2)[S:14][CH:15]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:17]([NH:16][C:13]2[S:14][CH:15]=[C:11]([CH3:10])[N:12]=2)=[O:18])[CH:6]=[CH:7][C:8]=1[F:9]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
TEA
|
Quantity
|
0.367 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
308 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)NC(OC1=CC=CC=C1)=O
|
Type
|
CUSTOM
|
Details
|
the residue was stirred in 1 M hydrochloric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
forming a precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)NC(=O)NC=1SC=C(N1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |